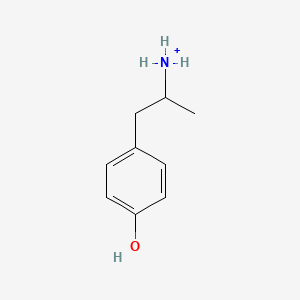

alpha-Methyltyramine

描述

Structure

3D Structure

属性

分子式 |

C9H14NO+ |

|---|---|

分子量 |

152.21 g/mol |

IUPAC 名称 |

1-(4-hydroxyphenyl)propan-2-ylazanium |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1 |

InChI 键 |

GIKNHHRFLCDOEU-UHFFFAOYSA-O |

规范 SMILES |

CC(CC1=CC=C(C=C1)O)[NH3+] |

同义词 |

Hydrobromide, Hydroxyamphetamine Hydroxyamfetamine Hydroxyamphetamin Hydroxyamphetamine Hydroxyamphetamine Hydrobromide Hydroxyphenylisopropylamine Methyltyramine Norpholedrin Oxyamphetamine p Hydroxyamphetamine p-Hydroxyamphetamine para Hydroxyamphetamine para-Hydroxyamphetamine Paredrine |

产品来源 |

United States |

Natural Occurrence and Distribution of N Methyltyramine

Presence in Plant Species and Dietary Sources

N-methyltyramine has been identified in a variety of plants and is consequently present in several dietary sources derived from these plants.

The first isolation of N-methyltyramine as a natural product was from the roots of germinating barley (Hordeum vulgare). wikipedia.orgmyobloxusa.com In a foundational study, 168 mg of N-methyltyramine was yielded from 600 g of barley after a 10-day germination and growth period. wikipedia.org The concentration of N-methyltyramine, along with its precursor tyramine (B21549) and its product hordenine (B123053), is highest in the roots and tends to decrease as the plant matures. cdnsciencepub.complos.orgd-nb.info Research indicates that the production of N-methyltyramine in barley roots can be influenced by nutrient availability, with deficiencies in nitrogen, sulfur, phosphorus, and iron triggering its synthesis. d-nb.info

Given that malted barley is a primary ingredient in beer, the presence of N-methyltyramine in malt (B15192052) and beer has been a subject of investigation. wikipedia.org The malting process, which involves germination, affects the concentration of N-methyltyramine. Studies have shown that while raw barley contains a mean concentration of approximately 5 µg/g of N-methyltyramine, this increases in green malts (barley soaked and germinated) to about 21 µg/g, and further to around 27 µg/g in kilned malts (heated green malts). wikipedia.orgoregonstate.edu The roots of the malt are particularly rich in this compound, with concentrations reaching approximately 1530 µg/g in green malt roots and 1960 µg/g in kilned malt roots. wikipedia.orgoregonstate.edu

Consequently, N-methyltyramine is found in beer. Its concentration in various commercial beers has been found to range from 0.59 to 4.61 mg/L. nih.govresearchgate.netresearchgate.net The compound is released from the malt during the mashing stage of brewing and remains stable throughout fermentation and conditioning. nih.govresearchgate.net Different types of malt can influence the final concentration, with caramel (B1170704) malts tending to release higher amounts. nih.govresearchgate.net

Table 1: Concentration of N-Methyltyramine in Barley, Malt, and Beer

| Source | Concentration | Reference |

|---|---|---|

| Raw Barley | ~5 µg/g | wikipedia.orgoregonstate.edu |

| Green Malts | ~21 µg/g | wikipedia.orgoregonstate.edu |

| Kilned Malts | ~27 µg/g | wikipedia.orgoregonstate.edu |

| Green Malt Roots | ~1530 µg/g | wikipedia.orgoregonstate.edu |

| Kilned Malt Roots | ~1960 µg/g | wikipedia.orgoregonstate.edu |

| Beer | 0.59–4.61 mg/L | nih.govresearchgate.netresearchgate.net |

N-methyltyramine is a known constituent of various Citrus species, most notably bitter orange (Citrus aurantium). wikipedia.orggbif.orgnih.gov It is considered one of the minor protoalkaloidal components in bitter orange, alongside synephrine (B1677852), which is the primary active protoalkaloid. nih.govrivendell.eu The peel of the fruit contains N-methyltyramine, among other alkaloids and flavones. nih.govacademicjournals.org One analysis reported a concentration of about 180 µg/g of N-methyltyramine in an extract from the ripe fruit of bitter orange. wikipedia.org The presence of N-methyltyramine and other related amines in Citrus plants is thought to be part of a defense mechanism against biotic stress. researchgate.net

N-methyltyramine is also found in various species of the Acacia genus. wikipedia.orgnih.gov For instance, significant levels have been detected in the leaves of Acacia berlandieri (190-750 ppm) and Acacia rigidula (240-1240 ppm). wikipedia.org The seeds of Acacia schweinfurthii have been found to contain 440 µg/g of N-methyltyramine. wikipedia.org

The compound has also been identified in the plant genus Selaginella. Specifically, N-methyltyramine-O-α-L-rhamnoside, a glycoside of N-methyltyramine, has been isolated from Selaginella doederleinii. embrapa.brfrontiersin.orgmdpi.comacgpubs.org

Biosynthesis and Metabolic Pathways of N Methyltyramine

Precursor Amino Acid Utilization (L-Tyrosine)

The journey of N-methyltyramine biosynthesis commences with the aromatic amino acid L-tyrosine. cdnsciencepub.comcdnsciencepub.com This compound serves as the fundamental building block, undergoing a series of enzymatic modifications to yield N-methyltyramine. In sprouting barley, for instance, the administration of radiolabeled L-tyrosine has been shown to result in the formation of radioactive N-methyltyramine and its downstream product, hordenine (B123053), confirming L-tyrosine as the primary precursor. cdnsciencepub.comresearchgate.net The conversion of L-tyrosine is a critical initial step that dictates the subsequent production of tyramine (B21549) and its methylated derivatives. cdnsciencepub.com

Enzymatic Biotransformations

The transformation of L-tyrosine into N-methyltyramine involves key enzymatic steps, primarily decarboxylation and N-methylation. These processes are catalyzed by specific enzymes that vary between organisms, such as humans and plants.

Tyrosine Decarboxylation to Tyramine

The initial and rate-limiting step in this pathway is the decarboxylation of L-tyrosine to produce tyramine. cdnsciencepub.comwikipedia.org This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC). asm.orgfrontiersin.org In mammals, the enzyme responsible for this conversion is aromatic L-amino acid decarboxylase, which is also capable of decarboxylating other aromatic amino acids. nih.gov Studies in mice have indicated that as tyrosine levels increase, its decarboxylation to tyramine becomes a major metabolic route. pnas.org In various bacteria, the presence of a tyrosine decarboxylase gene (tdcA) has been identified, and its expression is often induced by acidic conditions, suggesting a role in pH homeostasis. asm.orgasm.org This enzymatic step is crucial as it provides the direct precursor, tyramine, for the subsequent methylation reactions. cdnsciencepub.comcdnsciencepub.com

N-Methylation of Tyramine

Once tyramine is formed, it undergoes N-methylation, a process where a methyl group is transferred to the amine group of tyramine. This reaction is the final step in the formation of N-methyltyramine.

In humans, the N-methylation of tyramine is carried out by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgwikipedia.org PNMT is primarily known for its role in the adrenal medulla, where it converts norepinephrine (B1679862) to epinephrine (B1671497). wikipedia.orgtaylorandfrancis.com However, it also metabolizes other compounds, including the methylation of tyramine to form N-methyltyramine. wikipedia.orgwikipedia.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor for the reaction. wikipedia.orgtaylorandfrancis.com The activity of PNMT is crucial in the biosynthesis of trace amines in the human body.

In the plant kingdom, a different enzyme, tyramine N-methyltransferase, is responsible for the N-methylation of tyramine. wikipedia.orgqmul.ac.uk This enzyme, also known as tyramine methylpherase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to tyramine, yielding N-methyltyramine and S-adenosyl-L-homocysteine. qmul.ac.ukgenome.jpwikipedia.org This enzyme has been notably studied in barley roots, where it plays a significant role in the biosynthesis of alkaloids. oregonstate.edu It exhibits some activity towards other phenylethylamine analogues as well. qmul.ac.ukgenome.jp

Role of Phenylethanolamine N-Methyltransferase (in Humans)

Formation of Glycosylated Derivatives (e.g., N-Methyltyramine-O-β-D-glucoside)

In addition to methylation, N-methyltyramine can undergo further modification through glycosylation. In plants of the Citrus genus, glucosylated forms of tyramine and its N-methylated derivatives, including N-methyltyramine-O-β-D-glucoside, have been identified. science.govcirn-na.comnih.gov These compounds have been detected in the juice and leaves of various citrus plants such as sweet orange, bitter orange, lemon, and mandarin. cirn-na.comnih.gov The formation of these glycosylated derivatives suggests the existence of specific biosynthetic pathways in plants that may be involved in defense mechanisms against biotic stress. cirn-na.comnih.gov

Degradation Pathways

The degradation of alpha-Methyltyramine in biological systems follows distinct routes, primarily centered on enzymatic modification rather than oxidative deamination by monoamine oxidases.

Monoamine Oxidase (MAO) Substrate Activity (MAO-A/B)

Research indicates that this compound is not a substrate for monoamine oxidase (MAO). wikipedia.org The presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain effectively prevents its degradation by MAO enzymes. wikipedia.org This characteristic distinguishes it from its parent compound, tyramine, which is readily metabolized by both MAO-A and MAO-B.

Intermediates and Metabolites

The primary metabolic pathway for this compound involves β-hydroxylation, converting it into its principal metabolite, alpha-methylnoradrenaline (also known as corbadrine or levonordefrin). wikipedia.orgebi.ac.ukwikipedia.org This metabolite is itself a catecholamine and sympathomimetic agent. ebi.ac.ukwikipedia.org Studies involving the administration of α-Methyl-p-tyrosine, which metabolizes to this compound, have confirmed the subsequent appearance of alpha-methylnoradrenaline, demonstrating this metabolic relationship. wikipedia.orgencyclopedia.pub

| Parent Compound | Metabolic Process | Primary Metabolite | Metabolite Synonyms |

| This compound | β-Hydroxylation | alpha-Methylnoradrenaline | Corbadrine, Levonordefrin |

Comparative Biosynthesis in Diverse Organisms

The origins of this compound differ significantly between mammals and plants, with its formation in mammals linked to the metabolism of exogenous compounds and no clear evidence of a natural biosynthetic pathway in plants.

In mammals, this compound is not an endogenously produced compound through primary metabolic pathways. Instead, it arises as a metabolite of other substances. It is a known metabolite of amphetamine. caymanchem.comnih.gov Furthermore, it is formed through the metabolism of the drug α-Methyl-p-tyrosine (also called metirosine), which acts as an inhibitor of the enzyme tyrosine hydroxylase. wikipedia.orgencyclopedia.pubwikipedia.org Patients undergoing therapy with metirosine (B1680421) were found to have detectable levels of this compound and its subsequent metabolite, alpha-methylnoradrenaline, in their urine. wikipedia.orgencyclopedia.pub

Conversely, there is a notable lack of evidence for the natural biosynthesis of this compound in plants. Plant biosynthetic research has extensively documented the pathways for related isomers, such as N-methyltyramine and hordenine (N,N-dimethyltyramine). wikipedia.orgwikipedia.org These compounds are synthesized in plants like barley (Hordeum vulgare) and Citrus species from the amino acid tyrosine via N-methylation of tyramine. researchgate.netresearchgate.net However, a corresponding pathway for the alpha-methylation of tyramine to produce this compound has not been identified in plants.

| Organism Type | Biosynthesis of this compound |

| Mammals | Formed as a metabolite from exogenous compounds like amphetamine and α-Methyl-p-tyrosine (metirosine). wikipedia.orgencyclopedia.pubcaymanchem.comnih.gov |

| Plants | No identified natural biosynthetic pathway. Related isomers (N-methyltyramine, hordenine) are synthesized from tyrosine. wikipedia.orgwikipedia.orgresearchgate.net |

Chemical Synthesis and Derivatization Strategies for N Methyltyramine

Historical Synthetic Routes

The early syntheses of N-methyltyramine laid the groundwork for future chemical investigations of this compound. These routes, while sometimes lengthy, were crucial in confirming the structure of the natural product and providing material for initial pharmacological studies.

Walpole's Methodologies (Acetylation, Methylation, Cleavage, Hydrolysis)

One of the earliest reported syntheses of N-methyltyramine was accomplished by Walpole. wikipedia.org This multi-step process began with the acetylation of 4-methoxyphenethylamine (B56431) using acetic anhydride (B1165640). The resulting amide was then subjected to methylation. Following methylation, the methyl ether was cleaved to yield the phenolic hydroxyl group. The final step involved the hydrolysis of the N-acetyl group to afford N-methyltyramine. wikipedia.org

Walpole also described an alternative, yet similar, sequence. This second route also started with 4-methoxyphenethylamine, which was first converted to its benzenesulfonamide (B165840) derivative. This intermediate was then N-methylated, and subsequently, the protecting groups were removed to yield the final product. wikipedia.org

Corti's Thermal Decarboxylation of N-Methyltyrosine

A distinct approach was reported by Corti, who prepared N-methyltyramine through the thermal decarboxylation of N-methyltyrosine. wikipedia.org This method involved heating the amino acid in a high-boiling solvent such as fluorene (B118485) to a temperature of 250°C, leading to the loss of carbon dioxide and the formation of N-methyltyramine. wikipedia.org The N-methyltyrosine used in this process was itself synthesized by the methylation of tyrosine. wikipedia.org

Kirkwood and Marion's Approach from 4-Methoxyphenethylamine

Kirkwood and Marion developed another synthetic route starting from 4-methoxyphenethylamine. wikipedia.orgoup.com Their method involved an initial condensation reaction between 4-methoxyphenethylamine and benzaldehyde (B42025) to form an imine. This was followed by methylation of the imine with dimethyl sulfate (B86663). The resulting product was then converted to N-methyl-4-methoxyphenethylamine, and a final de-O-methylation step using hydrobromic acid yielded N-methyltyramine. wikipedia.org

Modern Synthetic Methodologies and Chemical Biology Applications

Contemporary synthetic efforts have often focused on producing specialized forms of N-methyltyramine, such as isotopically labeled versions for metabolic research, and on developing efficient derivatization techniques for analytical and pharmacological purposes.

Deuterated N-Methyltyramine Synthesis for Metabolic Studies

The use of deuterated internal standards is a powerful technique in mass spectrometry-based metabolic studies, allowing for more accurate quantification of endogenous compounds. The synthesis of deuterated N-methyltyramine has been pursued to facilitate research into its metabolic fate. The replacement of hydrogen with deuterium (B1214612) can create a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. nih.gov For instance, the deuteration of the N-methyl group can specifically probe the N-demethylation pathway. nih.gov

Derivatization for Analytical and Pharmacological Characterization

Derivatization is a common strategy to enhance the analytical detection of N-methyltyramine and to probe its pharmacological properties. For analytical purposes, derivatization can improve chromatographic separation and increase the sensitivity of detection methods like UV-absorption, fluorescence, or mass spectrometry. mdpi.com Common derivatization reactions target the hydroxyl and secondary amine groups of the molecule. For example, dansyl chloride has been used as a derivatizing agent for N-methyltyramine and other biogenic amines prior to liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com This not only improves chromatographic resolution but also enhances ionization efficiency in the mass spectrometer. mdpi.comnih.gov

From a pharmacological perspective, derivatization can be used to create analogs with altered properties to study structure-activity relationships. For instance, the nitrosation of N-methyltyramine has been investigated, which results in the formation of N-nitroso-N-methyltyramine. oregonstate.edu This particular derivatization is of interest in the context of food chemistry and toxicology, as N-methyltyramine is found in plants like barley, and nitrosamines can be formed under certain processing conditions. oregonstate.edu

Enzymatic Synthesis Approaches

Enzymatic methods provide a highly specific and efficient route for the synthesis of N-methyltyramine, leveraging the catalytic power of enzymes found in various organisms. This biosynthetic approach is central to the natural occurrence of N-methyltyramine in both plants and animals.

The primary enzymatic pathway for the formation of N-methyltyramine is the N-methylation of its precursor, tyramine (B21549). wikipedia.org This reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the amine group of tyramine. wikipedia.org The reaction is catalyzed by a class of enzymes known as methyltransferases.

In plants such as barley (Hordeum vulgare) and various Citrus species, this conversion is performed by the enzyme tyramine N-methyltransferase (EC 2.1.1.27). wikipedia.orgresearchgate.netqmul.ac.ukwikipedia.org Research on barley has demonstrated that tyramine is the direct precursor, which is first methylated to form N-methyltyramine and subsequently to hordenine (B123053). wikipedia.org The systematic name for this enzyme is S-adenosyl-L-methionine:tyramine N-methyltransferase. wikipedia.orgqmul.ac.uk

In humans and other animals, a similar reaction occurs, catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgwikipedia.org PNMT is known for its role in the adrenal medulla, where it converts norepinephrine (B1679862) to epinephrine (B1671497), but it also metabolizes other phenethylamine (B48288) compounds. wikipedia.orgresearchgate.net It facilitates the biosynthesis of N-methyltyramine from tyramine in the human body. wikipedia.orgwikipedia.org

Further enzymatic modifications of N-methyltyramine can lead to the formation of derivatives. For instance, studies have identified glucosylated forms of N-methyltyramine in Citrus plants. The enzymatic synthesis of N-methyltyramine-O-β-d-glucoside can be achieved through transglucosylation reactions. Additionally, research has indicated that N-methyltyramine may undergo further biotransformation in the small intestine, where it is converted to other bioactive compounds like epinephrine through the action of a series of enzymes. nih.gov

The table below summarizes the key enzymes involved in the synthesis and derivatization of N-methyltyramine.

Table 1: Enzymes in the Synthesis and Derivatization of N-Methyltyramine

| Enzyme | EC Number | Substrate(s) | Product(s) | Organism/System |

|---|---|---|---|---|

| Tyramine N-methyltransferase | 2.1.1.27 | Tyramine, S-adenosyl-L-methionine | N-methyltyramine, S-adenosyl-L-homocysteine | Plants (e.g., Barley, Citrus sp.) |

| Phenylethanolamine N-methyltransferase (PNMT) | 2.1.1.28 | Tyramine, S-adenosyl-L-methionine | N-methyltyramine, S-adenosyl-L-homocysteine | Humans, Animals |

| β-Glucosidase | 3.2.1.21 | N-methyltyramine, Cellobiose | N-methyltyramine-O-β-d-glucoside | In vitro synthesis (using almond enzyme) |

| Epinephrine Synthesis Enzymes | N/A | N-methyltyramine | Epinephrine | Mouse small intestine |

Receptor Pharmacology and Molecular Mechanisms of N Methyltyramine

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N-Methyltyramine is an agonist for the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor that responds to trace amines like tyramine (B21549) and β-phenethylamine. jst.go.jpwikidoc.orgwikipedia.orgresearchgate.net Activation of TAAR1 is a significant aspect of N-Methyltyramine's molecular action. jst.go.jp

Potency and Efficacy at Human TAAR1

Research has quantified the agonistic activity of N-Methyltyramine at the hTAAR1 receptor. In studies using HEK-293 cells expressing hTAAR1, N-Methyltyramine demonstrated clear agonistic properties. One study reported an EC₅₀ value of 6.78 µM. jst.go.jpresearchgate.net Another investigation using a similar cell model found an EC₅₀ of 23 µM with a maximal effect (Eₘₐₓ) of 83% relative to the full agonist phenethylamine (B48288). nih.govresearchgate.net These findings establish N-Methyltyramine as a functional agonist at hTAAR1. jst.go.jpnih.gov

| Parameter | Value | Reference |

|---|---|---|

| EC₅₀ | 6.78 µM | jst.go.jp |

| EC₅₀ | 23 µM | nih.gov |

| Eₘₐₓ | 83% (relative to phenethylamine) | nih.gov |

Structure-Activity Relationships for TAAR1 Activation

The structure of N-Methyltyramine influences its binding and activation of TAAR1. Studies comparing N-Methyltyramine to related compounds reveal important structure-activity relationships. For both tyramine and β-phenylethylamine, the addition of methyl groups to the amine (NH₂) group generally reduces agonistic potency at hTAAR1. jst.go.jp The order of potency for phenylethylamine-related compounds is β-phenylethylamine > N-methylphenethylamine > N,N-dimethylphenethylamine. jst.go.jp A similar trend is observed for tyramine derivatives, indicating that the N-methyl group on N-Methyltyramine results in lower potency compared to its parent compound, tyramine. jst.go.jp Furthermore, the p-hydroxyl group on the phenyl ring is considered unfavorable for optimal interaction with the hTAAR1 agonist binding site. jst.go.jp

Species-Dependent Receptor Selectivity

While N-Methyltyramine's effects on human TAAR1 are documented, there is a general understanding that TAAR1 orthologues from different species can exhibit varied pharmacological profiles. nih.gov For instance, the potency of agonists like p-tyramine and β-phenylethylamine can differ between rat and human TAAR1. nih.gov However, specific comparative studies detailing the species-dependent selectivity of N-Methyltyramine itself at different TAAR1 orthologues were not found in the provided search results.

Adrenergic Receptor Interactions

In addition to its role at TAAR1, N-Methyltyramine interacts with the adrenergic system, primarily through antagonism of alpha-2 adrenoceptors and by indirectly modulating adrenergic neurotransmission. wikipedia.orgmedchemexpress.comnih.gov

Alpha-2 Adrenoceptor Antagonistic Properties (e.g., α₂-adrenoceptor)

Multiple studies have identified N-Methyltyramine as an antagonist of the α₂-adrenoceptor. medchemexpress.comnih.govchemsrc.comcymitquimica.comresearchgate.net Research on rat brain receptors demonstrated that N-Methyltyramine competitively inhibits the binding of an α₂-adrenoceptor agonist, [³H]-p-aminoclonidine. wikipedia.orgnih.gov This antagonistic action was quantified with an IC₅₀ value of approximately 5.53 x 10⁻⁶ M (or 5.53 µM). wikipedia.orgnih.govresearchgate.net While this demonstrates a clear antagonistic property, its affinity for the α₂-adrenoceptor is weaker than that of a reference antagonist like RX821002, which has an IC₅₀ of 1.07 x 10⁻⁸ M. nih.govresearchgate.net In vivo studies in mice further support this finding, showing that N-Methyltyramine can produce effects consistent with α₂-adrenoceptor antagonism. nih.govresearchgate.net

| Parameter | Value | Assay Detail | Reference |

|---|---|---|---|

| IC₅₀ | ~5.5 x 10⁻⁶ M | Competition with [³H]-p-aminoclonidine binding in rat brain | wikipedia.orgnih.gov |

Modulation of Adrenergic Neurotransmission (indirect sympathomimetic effects)

N-Methyltyramine exhibits indirect sympathomimetic properties, meaning it can enhance adrenergic stimulation by influencing the release of endogenous norepinephrine (B1679862). wikipedia.orgmdpi.com Like its parent compound tyramine, N-Methyltyramine can be taken up by adrenergic nerve terminals and trigger the release of norepinephrine from storage vesicles. wikipedia.orgwikipedia.org This action classifies it as a "false neurotransmitter". wikipedia.orgmdpi.com One study noted that subcutaneous administration of N-Methyltyramine to mice enhanced the release of norepinephrine from the heart. wikipedia.org The pressor responses to alpha-methylated amines like alpha-methyltyramine have been observed to decline rapidly with repeated injections, a phenomenon known as tachyphylaxis, which is characteristic of indirectly acting sympathomimetic amines. nih.gov

Absence of Direct Agonism on Alpha-1 and Beta Adrenergic Receptors

Despite its structural resemblance to sympathomimetic agents, evidence suggests that this compound does not function as a direct agonist at alpha-1 (α₁) and beta (β) adrenergic receptors. The presence of an alpha-methyl group on the phenethylamine backbone is known to reduce direct agonist activity at both α and β receptors.

While direct agonism is lacking, the compound's interaction with the adrenergic system is complex. Some research has classified N-methyltyramine as an antagonist at α-adrenoceptors. researchgate.netnih.gov Specifically, it has been reported to act as an antagonist at the α₂-adrenergic receptor. jst.go.jpresearchgate.netmedchemexpress.com Other reports suggest it may act as a partial agonist or antagonist on alpha- or beta-adrenergic receptors. mdpi.com In studies on human adipocytes, N-methyltyramine did not show any binding activity, nor did it exhibit clear activation or blockade of α₂-adrenergic receptors, highlighting potential species-specific differences in its pharmacological profile. researchgate.net

Dopamine (B1211576) Receptor Agonism (e.g., Dopamine D2 Receptor)

In contrast to its activity at adrenergic receptors, this compound has been identified as an agonist for the dopamine D2 receptor. jst.go.jpresearchgate.net Research has shown that N-methyltyramine binds to the D2 receptor with an affinity similar to that of the related compound hordenine (B123053). researchgate.net A key finding is that N-methyltyramine demonstrates functional selectivity, preferentially activating the G-protein mediated signaling pathway over the β-arrestin pathway at the D2 receptor. researchgate.netresearchgate.net

| Compound | Receptor | Binding Affinity (Ki) | Pathway Selectivity |

|---|---|---|---|

| N-methyltyramine | Dopamine D2 | 31.3 µM | G-protein mediated pathway over β-arrestin |

Mechanism of Action on Cellular Signaling Pathways (e.g., G-protein coupled receptors)

The molecular actions of this compound are mediated through its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. jst.go.jp

Its two primary targets, the Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 receptor, trigger distinct downstream signaling cascades:

TAAR1 Activation : this compound is an agonist for TAAR1. jst.go.jpresearchgate.netmdpi.com TAAR1 is primarily coupled to the Gαs protein. wikipedia.orgbiorxiv.org Activation of this pathway stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgbiorxiv.org This rise in cAMP can, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the CREB transcription factor. biorxiv.org

Dopamine D2 Receptor Activation : The dopamine D2 receptor, which this compound also agonizes, is coupled to the Gαi/o family of G-proteins. mdpi.commdpi.com This interaction has an opposing effect to Gαs coupling; it inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. mdpi.com

Therefore, this compound possesses a dual mechanism of action, capable of both stimulating and inhibiting the cAMP signaling pathway depending on the receptor it engages.

Computational and In Silico Analysis of Receptor Binding (e.g., CDOCKER energy, interaction energy)

Computer-aided drug design (CADD) and molecular docking simulations provide valuable insights into the binding potential of compounds like this compound with various protein targets. cabidigitallibrary.org These in silico methods use scoring functions to predict the strength and mode of interaction between a ligand and a receptor's active site.

Key metrics used in these analyses include:

CDOCKER Energy : This represents the combined energy of the internal ligand strain and the receptor-ligand interaction energy. cabidigitallibrary.org

CDOCKER Interaction Energy : This value reflects the interaction energy specifically between the protein and the ligand. cabidigitallibrary.org Lower (more negative) energy values typically indicate a higher binding affinity. cabidigitallibrary.org

In one such study, N-methyltyramine was evaluated against several targets associated with rheumatoid arthritis. The results indicated favorable interactions, particularly with nitric oxide synthase. cabidigitallibrary.orgresearchgate.netkau.in The compound was noted for having a low binding energy, suggesting strong binding potential. cabidigitallibrary.org

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-methyltyramine | (Targets not individually specified) | -124.64 | cabidigitallibrary.org |

These computational findings help to rationalize the observed biological activities of this compound and guide further experimental investigation into its therapeutic potential. cabidigitallibrary.orgmdpi.com

Biological Activities of N Methyltyramine in Non Human Models

Gastrointestinal System Modulation

N-Methyltyramine has demonstrated significant effects on the gastrointestinal system, influencing secretions and motility in various animal models.

Research has identified N-Methyltyramine as a potent stimulant of gastrin release in rats. wikipedia.orgoup.comnih.gov In a key study, NMT was isolated from beer and identified as the primary component responsible for the beverage's gastrin-releasing activity. oup.comnih.gov When administered orally to rats, NMT induced a significant, dose-dependent increase in plasma gastrin levels. oup.com The maximal effect was observed at a dose of 25 µg/kg, with a 50% effective dose (ED50) of approximately 10 µg/kg. oup.comnih.gov This stimulation of gastrin is noteworthy as gastrin is a principal regulator of gastric acid secretion. wikipedia.org Comparative studies showed that NMT's effect on gastrin release was more potent than that of tyramine (B21549) but comparable to hordenine (B123053) (N,N-dimethyltyramine). wikipedia.org The mechanism is thought to involve the human trace amine-associated receptor 1 (hTAAR1), for which NMT acts as an agonist. researchgate.netresearchgate.net

Table 1: Effect of N-Methyltyramine on Gastrin Release in Rats

| Parameter | Value | Source(s) |

|---|---|---|

| 50% Effective Dose (ED50) | ~10 µg/kg (oral) | oup.comnih.gov |

| Dose for Maximal Activity | 25 µg/kg (oral) | oup.comnih.gov |

In addition to its effects on gastric function, N-Methyltyramine stimulates pancreatic exocrine secretion in conscious rats. wikipedia.orgnih.gov Studies have shown that intragastric administration of NMT leads to a dose-dependent increase in pancreatic juice and protein output. nih.gov This effect appears to be mediated through an indirect neural pathway rather than direct stimulation of pancreatic cells. researchgate.netnih.gov

Table 2: N-Methyltyramine's Effect on Pancreatic Secretion in Rats

| Administration Route | Effect on Pancreatic Secretion | Mediating Pathway | Source(s) |

|---|---|---|---|

| Intragastric | Stimulatory (Dose-dependent) | Cholinergic gastro-pancreatic reflex | researchgate.netnih.gov |

| Intravenous | No effect | N/A | nih.gov |

Research in insects, specifically silkworms, suggests that N-Methyltyramine plays a role in modulating gastrointestinal function. researchgate.net In silkworms raised on formula feed, higher levels of NMT were observed in the midgut. researchgate.net This increase was interpreted as a response to less-than-optimal nutrient absorption, with NMT acting to accelerate digestion and absorption by promoting intestinal movement. researchgate.net This finding aligns with its known role in stimulating intestinal secretion and movement in other models. researchgate.net

Enhancement of Pancreatic Secretions (in Rats)

Metabolic Regulation (in Rodents)

N-Methyltyramine also exhibits regulatory effects on metabolic processes, particularly concerning fat and glucose metabolism in rodents and in vitro cell models.

Contrary to what might be expected from a compound structurally related to other amines used in weight-loss supplements, N-Methyltyramine has been shown to inhibit lipolysis, the breakdown of fats, in rodents. wikipedia.orgresearchgate.net Studies conducted on rat adipocytes (fat cells) demonstrated that NMT inhibits the breakdown of fats. wikipedia.org In obese mice, a high concentration (1 mM) of NMT was found to impair the breakdown of triacylglycerol. researchgate.net This anti-lipolytic action suggests that NMT does not promote fat burning but rather may inhibit the mobilization of stored fats for energy. researchgate.netjst.go.jp

Studies using isolated human adipocytes have revealed a complex role for N-Methyltyramine in glucose metabolism. NMT was found to stimulate the uptake of 2-deoxyglucose (a glucose analog) in these cells, reaching about one-third of the maximal stimulation achieved by insulin (B600854). mendeley.com This effect was observed at concentrations between 0.01 and 1 mM. mendeley.com

However, the interaction with insulin is not simply additive. When combined with insulin, NMT actually limited the hormone's full effect on glucose transport by about half. mendeley.com The stimulatory effect of NMT on glucose uptake was found to be sensitive to inhibitors of monoamine oxidases (MAO) and semicarbazide-sensitive amine oxidase (SSAO), suggesting that its mechanism is dependent on amine oxidation. mendeley.com These findings indicate that while NMT can mimic some insulin-like effects, it is not a direct lipolytic agent and has a multifaceted interaction with glucose transport mechanisms in human fat cells. mendeley.com

Table 3: Compounds Mentioned

| Compound Name |

|---|

| alpha-Methyltyramine |

| N-Methyltyramine (NMT) |

| Tyramine |

| Hordenine (N,N-dimethyltyramine) |

| Atropine |

| Cholecystokinin (CCK) |

| Insulin |

| 2-deoxyglucose |

| Isoprenaline |

Neurobehavioral Effects (in Mice)

Antagonism of Scopolamine-Induced Hypermotility

Research has demonstrated that N-methyltyramine (NMT) can counteract the hypermotility in mice caused by scopolamine (B1681570). nih.govresearchgate.net In studies on male ddY mice, scopolamine was used to induce an increased state of movement. nih.govresearchgate.net When NMT was administered, it produced a dose-dependent inhibitory effect on this scopolamine-induced hypermotility. nih.govresearchgate.net This effect is thought to be linked to NMT's properties as an antagonist of α2-adrenoceptors. nih.govresearchgate.net The antagonistic activity of NMT was confirmed by its ability to inhibit the binding of [3H]p-aminoclonidine to α2-adrenoceptors in a dose-dependent manner. nih.govresearchgate.net

It is noteworthy that the affinity of NMT for the α2-adrenoceptor is weaker than that of the established α2-adrenoceptor antagonist, RX821002. nih.govresearchgate.net

Lack of Significant Effect on Locomotor Activity

In the absence of a stimulating agent like scopolamine, N-methyltyramine did not show a significant impact on the general locomotor activity of mice. wikipedia.org When administered alone, NMT did not produce any notable changes in the movement patterns or activity levels of the mice. wikipedia.org

Cardiac and Vascular Effects (in Goats and Rats)

Pressor Response

N-methyltyramine has been observed to cause a pressor response, which is an increase in blood pressure, in goats. wikipedia.org This effect was inhibited by pre-treatment with reserpine, suggesting an indirect mechanism of action likely involving the release of norepinephrine (B1679862). wikipedia.org In rats, NMT has also been shown to increase blood pressure by stimulating the release of norepinephrine.

Enhancement of Cardiac Contraction

In isolated rat atria, N-methyltyramine has been shown to enhance cardiac contraction. The effects of NMT on the isolated atrium were inhibited by desipramine. wikipedia.org

Analytical Chemistry and Detection Methodologies for N Methyltyramine

Chromatographic Techniques

Chromatography, a cornerstone of separation science, provides the foundation for most N-methyltyramine analyses. High-performance liquid chromatography (HPLC) and its variants are particularly well-suited for separating this and other related phenethylamine (B48288) alkaloids from complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (UPLC-FLD)

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of N-methyltyramine. jst.go.jp When coupled with ultraviolet (UV) or fluorescence detection (FLD), it offers robust and reliable quantification. A common approach involves reversed-phase chromatography using a C18 stationary phase. nih.gov To improve the separation of basic compounds like N-methyltyramine, an ion-pairing reagent such as sodium dodecyl sulfate (B86663) (SDS) is often added to the mobile phase. nih.govresearchgate.net

For fluorescence detection, which offers enhanced sensitivity and selectivity, a pre-column derivatization step can be employed. One such method uses 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)difluoroboradiaza-s-indacene, a fluorescent probe that reacts with both primary and secondary amines like N-methyltyramine. nih.gov This allows for detection at very low concentrations. nih.gov Ultra-performance liquid chromatography (UPLC), a higher-pressure evolution of HPLC, significantly reduces analysis time while maintaining high resolution. researchgate.net

A UPLC method with fluorescence detection (UPLC-FLD) has been successfully established for the simultaneous analysis of N-methyltyramine and synephrine (B1677852). researchgate.net This method demonstrated excellent linearity and achieved low limits of detection (LOD), making it suitable for quality control of commercial products like orange juice. researchgate.net

| Parameter | Method 1 (HPLC-UV/FLD) | Method 2 (UPLC-FLD) | Method 3 (HPLC-FLD with Derivatization) |

|---|---|---|---|

| Technique | HPLC with UV and Fluorescence Detectors in series nih.govnist.gov | UPLC with Fluorescence Detector researchgate.net | HPLC with Fluorescence Detector nih.gov |

| Column | C18 nist.gov | Not specified | C18 nih.gov |

| Mobile Phase | 72% 10 mmol/L sodium dodecyl sulfate (pH 2.5) and 28% acetonitrile (B52724) nist.gov | 70:30 (v/v) mixture of 10 mM sodium dodecyl sulfate (SDS) and acetonitrile researchgate.net | Not specified |

| Detection (UV) | 220 nm nist.gov | N/A | N/A |

| Detection (Fluorescence) | Excitation: 273 nm, Emission: 304 nm nih.govnist.gov | Not specified | Pre-column derivatization nih.gov |

| Limit of Detection (LOD) | Not specified | 0.01 mg/kg researchgate.net | 0.2 nM nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced Sensitivity

While reversed-phase chromatography is common, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for analyzing polar compounds like N-methyltyramine. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can lead to enhanced sensitivity when coupled with mass spectrometry due to more efficient solvent desolvation and analyte ionization in the MS source. Although less commonly cited specifically for N-methyltyramine compared to reversed-phase methods, its application is a logical extension for improving detection in complex matrices.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful detection technique that identifies compounds based on their mass-to-charge ratio (m/z). When coupled with a chromatographic separation method (either gas or liquid), it provides exceptional specificity and is considered one of the most reliable methods for confirming the identity of alkaloids. nih.govoregonstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established hyphenated technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like N-methyltyramine, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. GC-MS has been noted as a valuable method for the identification of phenethylamine alkaloids in complex matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-QQQ/MS, HPLC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of N-methyltyramine. nist.govnih.gov This approach often utilizes a pentafluorophenylpropyl (PFPP) stationary phase, which provides unique selectivity for amines. nist.govnist.gov Detection is achieved using positive ion electrospray ionization (ESI+). nist.gov

In tandem MS (or MS/MS), a specific precursor ion for N-methyltyramine (m/z 152) is selected and fragmented to produce characteristic product ions (e.g., m/z 91). nist.govnist.gov This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. nist.govnist.gov This makes it ideal for analyzing trace levels of the compound in challenging samples like dietary supplements and biological fluids. nist.govmdpi.com

| Parameter | Method Details |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nist.govnist.gov |

| Column | Pentafluorophenylpropyl (PFPP) nist.govnist.gov |

| Mobile Phase | Isocratic mobile phase of 10% 10 mmol/L ammonium (B1175870) acetate (B1210297) in water and 90% 10 mmol/L ammonium acetate in methanol (B129727) nist.govnist.gov |

| Ionization | Positive Ion Electrospray (ESI+) nist.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nist.govnist.gov |

| Mass Transition | m/z 152 → 91 nist.govnist.gov |

Optimization for Ultrasensitive Quantification of Trace Amines

Detecting endogenous trace amines like N-methyltyramine in biological fluids such as plasma requires highly specialized and optimized methods due to their very low concentrations. nih.gov A novel LC-MS/MS method has been developed for the simultaneous quantification of 15 different trace amines, their precursors, and metabolites from just 50 µL of human plasma. nih.gov

This ultrasensitive method incorporates a two-step, in-matrix derivatization protocol followed by online solid-phase extraction (SPE) coupled with LC-MS/MS. nih.gov This automated approach not only reduces the required sample volume significantly but also enhances specificity and selectivity. nih.gov For N-methyltyramine, this method achieved a limit of quantification (LOQ) of 0.1 nmol/L, demonstrating its capability for precise measurement at trace levels. nih.gov The study also highlighted the importance of sample pre-treatment, showing that the addition of a monoamine oxidase (MAO) inhibitor to plasma samples prevents enzymatic degradation of certain amines, ensuring more accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of α-methyltyramine. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecule's chemical environment.

In one analysis of α-methyltyramine hydrochloride, ¹H NMR spectroscopy was conducted using a Bruker Avance III-400 instrument at a field strength of 400 MHz. The sample was dissolved in deuterated methanol (CD₃OD), and the spectral data revealed characteristic peaks corresponding to the different protons in the molecule. For instance, a doublet observed at δ 1.25 ppm is indicative of the methyl group's three protons.

¹³C NMR spectroscopy, performed on the same instrument at a field strength of 101 MHz and also in CD₃OD, provided complementary data on the carbon skeleton. The resulting spectrum showed distinct signals for each carbon atom, aiding in the definitive structural confirmation of the compound. For example, a peak at δ 18.3 ppm corresponds to the methyl carbon. The Human Metabolome Database also provides predicted ¹H NMR spectral data for N-methyltyramine in D₂O at 600 MHz. hmdb.ca

A study on the synthesis of N-methyltyramine hydrochloride utilized NMR (500MHz in D₂O) for product verification. The results showed peaks at δ 6.99 (3H, NCH₃), δ 6.82 (2H, CH₂), and δ 6.37 (2H, CH₂), along with signals for the para-substituted phenyl ring between δ 2.5–3.1. google.com

Table 1: NMR Spectral Data for α-Methyltyramine Hydrochloride

| Nucleus | Instrument | Field Strength | Solvent | Spectral Data (δ ppm) |

| ¹H | Bruker Avance III-400 | 400 MHz | CD₃OD | 1.25 (3H, d, J = 6.5 Hz), 2.71 (1H, dd, J = 8.1, 13.7 Hz), 2.89 (1H, dd, J = 5.5, 13.7 Hz), 3.42 (1H, m), 6.78 (2H, d, J = 8.5 Hz), 7.08 (2H, d, J = 8.5 Hz) |

| ¹³C | Bruker Avance III-400 | 101 MHz | CD₃OD | 18.3, 41.0, 50.5, 116.7, 127.9, 131.4, 157.8 |

Source: Australian Government National Measurement Institute

Sample Preparation and Derivatization for Analytical Purity and Detection

Effective sample preparation is crucial for accurate analysis, often involving extraction and derivatization to enhance the analyte's properties for specific instruments.

For the analysis of biogenic amines like N-methyltyramine in complex matrices such as bitter orange, sample preparation can involve sonication extraction. nih.gov In one validated method, stock standard solutions were prepared by accurately weighing the compound, dissolving it in a mixture of methanol and water, and sonicating for several minutes to ensure complete dissolution. nih.gov

Derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and thermal stability of analytes. jfda-online.com For amines, silylation is a widely used technique. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are employed to replace active hydrogen atoms on hydroxyl and amine groups with a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.com This process makes the resulting TMS derivatives more volatile and less prone to degradation at the high temperatures used in GC analysis. youtube.com For instance, the derivatization of amphetamine, a structurally related compound, with MSTFA allows for analysis at lower temperatures, preventing thermal decay.

Another derivatization technique involves acylation. For the GC-MS determination of synephrine, a related compound, derivatization with pentafluoropropionic anhydride (B1165640) was used following a liquid-liquid extraction. capes.gov.br This approach can also be applied to α-methyltyramine to improve its chromatographic behavior and detection sensitivity. capes.gov.br

For liquid chromatography (LC) methods, sample preparation may involve solid-phase extraction (SPE) to clean up the sample and isolate the analytes of interest. For example, in the analysis of N-nitroso-N-methyltyramine, SPE with hydrophilic-lipophilic balance (HLB) cartridges has been used. A study on the determination of synephrine and N-methyltyramine in orange fruit and juice utilized ultra-performance liquid chromatography (UPLC) with a fluorescence detector, where sample preparation involved specific extraction procedures to ensure accurate quantification. researchgate.net

Method Validation and Recovery Studies

The validation of analytical methods is essential to ensure their accuracy, precision, and reliability. This process involves evaluating several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

In a single-laboratory validation study for the determination of biogenic amines in bitter orange, the accuracy of the method was assessed through recovery studies. nih.gov For N-methyltyramine, the average result using a sonication extraction procedure was 1320 µg/g, which represented a recovery of 110% compared to an exhaustive accelerated solvent extraction (ASE) method. nih.gov Recoveries for minor components, including N-methyltyramine, ranged from 90.7% to 120% at a spike level of 300 µg/g. nih.gov

Another study validating a UPLC-FLD method for synephrine and N-methyltyramine in bitter orange samples reported a recovery of 100.9% for N-methyltyramine. researchgate.net The method demonstrated excellent linearity with a coefficient of correlation (r²) of 0.9999 and achieved a limit of detection (LOD) of 0.01 mg/kg for N-methyltyramine. researchgate.net

For a GC-MS method developed to determine synephrine in dietary supplements, which can be adapted for α-methyltyramine, the mean recovery ranged from 89.3% to 90.5% in both solid and liquid matrices. capes.gov.br The method was validated in a range of 0.1–50 μg/mg or μg/mL, with a quantification limit of 0.1 μg/mg or μg/mL. capes.gov.br

Table 2: Summary of Method Validation and Recovery Data for N-Methyltyramine

| Analytical Method | Matrix | Recovery (%) | LOD | LOQ | Linearity (r²) |

| LC with UV Detection nih.gov | Bitter Orange Raw Material | 110% | - | 300-900 µg/g | - |

| UPLC-FLD researchgate.net | Bitter Orange | 100.9% | 0.01 mg/kg | - | 0.9999 |

| GC-MS (adapted from synephrine method) capes.gov.br | Dietary Supplements | 89.3% - 90.5% | - | 0.1 µg/mg or µg/mL | - |

Sources: Roman et al. (2007) nih.gov, Lee et al. (2014) researchgate.net, Marchei et al. (2005) capes.gov.br

Interactions of N Methyltyramine with Other Biochemical Systems

Modulation of Neurotransmitter Release (e.g., Norepinephrine (B1679862), Dopamine)

Alpha-methyltyramine, a metabolite of the tyrosine hydroxylase inhibitor alpha-methyl-p-tyrosine (AMPT), has been studied for its effects on neurotransmitter systems. wikipedia.orgnih.gov Research indicates that intracisternally administered this compound can lower brain noradrenaline levels. nih.govnih.gov However, these studies have shown that it does not have a similar effect on brain dopamine (B1211576) concentrations. nih.govnih.gov In one study, intracisternal administration of alpha-methyl tyramine (B21549) was found to lower brain noradrenaline without affecting brain dopamine. nih.gov This suggests a selective interaction with the noradrenergic system over the dopaminergic system.

Conversely, N-methyltyramine (NMT), a structurally related compound, is known to stimulate the release of norepinephrine. myobloxusa.commrsupplement.com.au Subcutaneous administration of N-methyltyramine hydrochloride in mice led to a 36% enhancement in the release of norepinephrine from the heart compared to controls. wikipedia.org This effect is thought to be a primary mechanism for many of its pharmacological actions, similar to tyramine. wikipedia.org While this compound appears to decrease noradrenaline levels, N-methyltyramine enhances its release, highlighting how small structural differences can lead to different physiological outcomes. The administration of tyramine is known to displace norepinephrine, epinephrine (B1671497), and dopamine from pre-synaptic storage vesicles. nih.gov

Table 1: Effects of this compound and Related Compounds on Neurotransmitter Levels

| Compound | Neurotransmitter Affected | Observed Effect | Reference |

|---|---|---|---|

| This compound (intracisternal) | Noradrenaline | Lowered brain levels | nih.govnih.gov |

| This compound (intracisternal) | Dopamine | No effect on brain levels | nih.govnih.gov |

| N-Methyltyramine (subcutaneous) | Norepinephrine | Enhanced release from the heart by 36% | wikipedia.org |

| Tyramine | Norepinephrine, Epinephrine, Dopamine | Displaced from pre-synaptic vesicles | nih.gov |

Role in Autocrine Regulation of Cellular Signaling (e.g., Beta-Cell Activity and Insulin (B600854) Secretion)

N-methyltyramine is recognized as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in modulating cellular signaling. wikipedia.orgmdpi.com TAAR1 is expressed in pancreatic islet β-cells and plays a role in regulating insulin secretion. mdpi.comresearchgate.net Studies have shown that pancreatic β-cells can produce and secrete trace amines, which then act as essential autocrine signaling factors to regulate β-cell activity and insulin secretion. biorxiv.orgbiorxiv.orguni-heidelberg.de The activation of TAAR1 can modulate the oscillations of intracellular Ca2+ concentration and, consequently, insulin secretion. biorxiv.org

While N-methyltyramine is a known TAAR1 agonist, its effects on insulin and glucose metabolism are complex. mdpi.com In vitro studies on human adipocytes have shown that N-methyltyramine can provoke insulin resistance, even though it exhibits a weak insulin-like effect in the absence of insulin. mdpi.comresearchgate.net For instance, N-methyltyramine was found to impair isoprenaline-stimulated lipolysis in a manner that was not additive to the antilipolytic effect of insulin. nih.gov It has also been observed that N-methyltyramine can stimulate glucose uptake in adipocytes, but when combined with insulin, it limits the hormone's action on glucose transport. mendeley.com This suggests a multifaceted role in cellular regulation, where it can both mimic and interfere with insulin signaling pathways. The stimulation of pancreatic secretions in rats is another noted effect of N-methyltyramine. wikipedia.org

Interactions with Enzymes Beyond MAO (e.g., Tyrosine Hydroxylase indirectly in the context of AMPT metabolism)

This compound's interaction with enzymes is notably linked to the metabolism of its precursor, alpha-methyl-p-tyrosine (AMPT). wikipedia.org AMPT is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine. wikipedia.orgencyclopedia.pubmedchemexpress.com By competing with tyrosine at the enzyme's binding site, AMPT effectively reduces the production of these neurotransmitters. wikipedia.orgencyclopedia.pub

When AMPT is administered, it is metabolized in the body, leading to the formation of this compound. wikipedia.orgpublish.csiro.au The presence of this compound and another metabolite, alpha-methylnoradrenaline, has been detected in patients undergoing AMPT therapy. wikipedia.orgencyclopedia.pub This metabolic relationship demonstrates an indirect interaction between this compound and tyrosine hydroxylase; the compound itself is a product of the inhibition of this enzyme pathway. publish.csiro.au Studies have suggested that some of the physiological effects observed after AMPT administration, such as a stress response, might be related to its metabolic products like this compound acting as a "false transmitter," rather than solely to the inhibition of tyrosine hydroxylase. publish.csiro.au

Table 2: Metabolic Relationship between AMPT and this compound

| Precursor Compound | Enzyme Inhibited | Key Metabolite Formed | Implication | Reference |

|---|---|---|---|---|

| alpha-Methyl-p-tyrosine (AMPT) | Tyrosine Hydroxylase | This compound | This compound is a "false transmitter" metabolite resulting from AMPT administration. | wikipedia.orgpublish.csiro.au |

Impact on Amino Acid Metabolism Pathways

The formation and actions of this compound are intrinsically linked to amino acid metabolism, specifically the pathways involving the aromatic amino acid tyrosine. nih.govcdnsciencepub.com Tyrosine is a precursor for the synthesis of catecholamines. wikipedia.org The enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, the first step in this pathway. encyclopedia.pub The administration of AMPT, a tyrosine analog, inhibits this crucial step. wikipedia.org

The metabolism of AMPT itself generates this compound, thus inserting a modified compound into the downstream pathway. nih.gov In rat striatum, after treatment with AMPT, the para isomer of this compound was detected. nih.gov This demonstrates how inhibiting one step of an amino acid metabolic pathway can lead to the production and accumulation of alternative metabolites.

N-methyltyramine, a related compound, is also a product of tyrosine metabolism. nih.govfrontiersin.org In this pathway, tyrosine is first decarboxylated to tyramine, which is then methylated by phenylethanolamine N-methyltransferase (PNMT) to form N-methyltyramine. wikipedia.orgfrontiersin.org This highlights the role of specific enzymes in determining the fate of amino acid metabolites. These pathways are crucial as they generate a variety of bioactive monoamines that act as neurotransmitters and signaling molecules. nih.gov

Broader Research Perspectives and Future Directions in N Methyltyramine Studies

Elucidating Full Physiological and Ecological Roles of Endogenous and Exogenous N-Methyltyramine

N-Methyltyramine is produced in the human brain from para-tyramine by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.org It is also found in a wide array of plants, such as barley, bitter orange, and various Acacia species. wikipedia.org The concentration of NMT can vary significantly; for instance, germinating barley roots have been found to contain substantial amounts, and its presence has been confirmed in beer. wikipedia.org

Endogenous Roles: As a trace amine, endogenous NMT is believed to play a role in neurotransmission. cymitquimica.com It is a competitive substrate for monoamine oxidase (MAO), which suggests it can influence the metabolism of other neurotransmitters. nbinno.com Studies in rats have shown that NMT stimulates pancreatic secretions and can enhance gastrin release, which in turn increases gastric acid secretion. wikipedia.orgsmolecule.com This suggests a role in digestive processes. nbinno.com

Exogenous and Ecological Roles: The presence of NMT in plants like barley and Acacia species suggests it may have ecological functions, such as acting as a defense compound against herbivores. wikipedia.orgresearchgate.net When introduced exogenously, for example through the consumption of certain foods and beverages, NMT can exert pharmacological effects. In goats, the administration of NMT has been observed to affect reproductive performance, indicating a potential role as a reproductive toxicant in browsing animals that consume plants containing this compound. ajol.info In humans, NMT from beer has been identified as a potent stimulant of gastrin release. wikipedia.org

Further Characterization of Receptor-Specific Interactions and Downstream Signaling

The pharmacological profile of N-Methyltyramine is complex, with research pointing to its interaction with several receptor systems. It is not a simple adrenergic agonist as once assumed. nih.gov

Key Receptor Interactions:

Trace Amine-Associated Receptor 1 (TAAR1): NMT is an agonist for the human TAAR1. wikipedia.orgjst.go.jp This interaction is significant as TAAR1 is involved in modulating dopaminergic, glutamatergic, and serotonergic neurotransmission. researchgate.net The activation of TAAR1 by NMT is thought to be a primary mechanism for its effect on gastrin release in the stomach. jst.go.jpjst.go.jp

Dopamine (B1211576) D2 Receptors: More recent research has indicated that NMT can also function as a dopamine D2 receptor agonist. jst.go.jp

Further research is needed to fully understand the downstream signaling pathways activated by these receptor interactions and how they contribute to the diverse physiological effects of NMT, from its influence on the digestive system to its role in the central nervous system. researchgate.netjst.go.jp

Development of Novel Analytical Techniques for Trace Level Detection

The accurate and sensitive detection of N-Methyltyramine in biological and food samples is crucial for both research and quality control. Various analytical methods have been developed and refined for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrochemical or fluorescence detection, has been a common method for determining NMT levels in samples like immature citrus fruits and orange juice. jst.go.jpjlu.edu.cn

Ultra-Performance Liquid Chromatography (UPLC): UPLC with a fluorescence detector (FLD) offers an accurate and sensitive method for the simultaneous determination of NMT and related compounds like synephrine (B1677852). researchgate.net This method has achieved low limits of detection, for instance, 0.01 mg/kg for NMT in orange fruit and juice. researchgate.net

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high selectivity and sensitivity for quantifying NMT and other alkaloids in complex matrices like dietary supplements. nist.gov

Recent advancements focus on improving sensitivity for trace-level detection. One innovative approach involves using a fluorescent probe, 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)difluoroboradiaza-s-indacene, for pre-column derivatization, which allows for the detection of NMT at nanomolar concentrations. nih.gov Another ultrasensitive method utilizes N-phosphorylation labeling combined with two-dimensional liquid chromatography and triple quadrupole mass spectrometry (QQQ/MS), significantly increasing detection sensitivity. nih.gov

| Analytical Technique | Detector | Matrix | Limit of Detection (LOD) |

|---|---|---|---|

| UPLC | FLD | Orange Fruit/Juice | 0.01 mg/kg |

| HPLC with pre-column derivatization | Fluorescence | Biological Samples | 0.2 nM |

| HPLC | Electrochemical | Immature Citrus Fruits | Not Specified |

| LC-MS/MS | Mass Spectrometry | Dietary Supplements | Not Specified |

Applications in Chemical Biology and Microbial Synthesis

N-Methyltyramine serves as a valuable molecule in both chemical biology and biotechnological production.

Chemical Biology: NMT is utilized as a chemical tool to probe biological systems. For example, its interaction with various amine oxidases is studied to understand metabolic regulation. smolecule.com It also serves as a reference compound in the development of analytical methods for trace amines. Furthermore, NMT and its derivatives are important intermediates in the chemical synthesis of more complex alkaloids like narwedine and galanthamine. sciforum.netsciforum.net

Microbial Synthesis: There is growing interest in using engineered microorganisms for the sustainable production of plant-specialized metabolites like N-Methyltyramine. The biosynthetic pathway involves the N-methylation of tyramine (B21549), a reaction catalyzed by tyramine N-methyltransferase. wikipedia.orgwikipedia.org By introducing and optimizing these pathways in microbial hosts such as E. coli or yeast, it is possible to achieve scalable and controlled production of NMT, which can then be used for research or as a precursor for other valuable compounds. This biotechnological approach avoids reliance on plant extraction, which can be variable and less sustainable.

Comparative Studies with Structurally Related Trace Amines and Phenethylamines

Understanding the effects of N-Methyltyramine is often enhanced by comparing it to structurally similar compounds. These comparisons help to elucidate structure-activity relationships.

NMT vs. Tyramine: NMT is the N-methylated version of tyramine. wikipedia.org While both are agonists at the TAAR1 receptor, tyramine is generally more potent. jst.go.jp Both compounds can stimulate glucose uptake in human fat cells, but they also inhibit isoprenaline-induced lipolysis, acting more as lipid storage facilitators than fat mobilizers. mdpi.com In terms of gastrin release, NMT has been shown to be a more potent stimulator than tyramine. wikipedia.org

NMT vs. Hordenine (B123053) (N,N-dimethyltyramine): Hordenine is the N,N-dimethylated derivative of tyramine, formed by the further methylation of NMT. wikipedia.org Both NMT and hordenine are found in beer and can stimulate gastrin release. wikipedia.org In terms of TAAR1 agonism, NMT and hordenine have similar, though weaker, potency compared to tyramine and phenethylamine (B48288). jst.go.jp

NMT vs. Synephrine and Octopamine (B1677172): Synephrine and octopamine are other related trace amines. Unlike NMT, which acts as an α-adrenoceptor antagonist, synephrine and octopamine are adrenergic agonists. nih.govresearchgate.net This leads to different effects on metabolism; while NMT tends to inhibit fat breakdown, synephrine and octopamine promote it. researchgate.net These contrasting effects highlight how small structural differences can lead to significantly different pharmacological activities.

| Compound | Key Receptor Interaction | Effect on Lipolysis | Relative TAAR1 Agonist Potency |

|---|---|---|---|

| N-Methyltyramine | TAAR1 agonist, α2-adrenoceptor antagonist | Inhibitory | Weaker |

| Tyramine | TAAR1 agonist | Inhibitory | Stronger |

| Hordenine | TAAR1 agonist | Not specified | Weaker |

| Synephrine | Adrenergic agonist | Promotes | Weaker |

| Octopamine | Adrenergic agonist | Promotes | Weaker |

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for α-methyltyramine, and how can purity be validated?

- Methodology : Compare routes such as reductive amination of α-methyl-p-hydroxyphenylacetone or enzymatic decarboxylation of tyrosine derivatives. Validate purity using HPLC coupled with UV/Vis detection (retention time comparison) and mass spectrometry (molecular ion verification). Include detailed reaction conditions (solvent, catalyst, temperature) and characterization data (NMR, FTIR) in the main manuscript, with raw chromatograms in supplementary materials .

- Key Variables : Catalyst efficiency, reaction yield, byproduct formation.

Q. Which analytical techniques are most reliable for quantifying α-methyltyramine in biological matrices?

- Methodology : Use LC-MS/MS with deuterated internal standards (e.g., α-methyltyramine-d₃) to account for matrix effects. Perform validation per FDA guidelines (linearity, LOD/LOQ, intra-/inter-day precision). Include calibration curves and recovery rates in supplementary data .

- Data Conflict Mitigation : Cross-validate with ELISA kits (e.g., competitive immunoassays) if discrepancies arise between techniques .

Q. How can in vitro pharmacological screening models be designed to assess α-methyltyramine’s adrenergic activity?

- Methodology : Employ CHO-K1 cells transfected with human α₁/β₂-adrenergic receptors. Measure cAMP accumulation (ELISA) or calcium flux (fluorometry) with norepinephrine as a positive control. Include dose-response curves and statistical analysis (e.g., EC₅₀ via nonlinear regression) .

Advanced Research Questions

Q. How do contradictory findings about α-methyltyramine’s metabolic stability in hepatic microsomes arise, and how can they be resolved?

- Methodology : Compare species-specific cytochrome P450 (CYP) metabolism using recombinant enzymes (e.g., CYP2D6 vs. CYP3A4). Quantify metabolites via UPLC-QTOF and correlate with enzyme kinetics (Km, Vmax). Address discrepancies by standardizing incubation conditions (NADPH concentration, incubation time) .

- Data Interpretation : Use ANOVA to assess inter-laboratory variability in metabolic rates .

Q. What molecular dynamics (MD) approaches best predict α-methyltyramine’s interaction with trace amine-associated receptor 1 (TAAR1)?

- Methodology : Perform homology modeling of TAAR1 using X-ray structures of homologous GPCRs (e.g., β₂-adrenergic receptor). Conduct 100-ns MD simulations with AMBER or GROMACS, analyzing binding energy (MM-PBSA) and residue interaction networks. Validate predictions via site-directed mutagenesis and functional assays .

Q. Why do in vivo pharmacokinetic profiles of α-methyltyramine vary between rodent models and non-human primates?

- Methodology : Conduct allometric scaling using plasma concentration-time data from Sprague-Dawley rats and cynomolgus monkeys. Adjust for species differences in plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (in situ perfusion). Use compartmental modeling (e.g., NONMEM) to predict human dosages .

Q. How can interdisciplinary approaches resolve α-methyltyramine’s neurotoxic potential versus its therapeutic benefits?

- Methodology : Combine transcriptomics (RNA-seq of dopaminergic neurons) with metabolomics (untargeted LC-MS) after chronic exposure. Corrogate findings with behavioral assays (e.g., open-field tests for anxiety-like phenotypes). Establish a risk-benefit ratio using Bayesian statistical frameworks .

Methodological Best Practices

- Experimental Reproducibility : Document all protocols in supplementary materials, including instrument settings (e.g., MS ionization source voltage) and software parameters (e.g., MD simulation force fields) .

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-dependent effects vs. assay artifacts) .

- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing, including acute toxicity (LD₅₀) and genotoxicity (Ames test) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。